

Triacontane in Petroleum and Geochemical Analysis: An In-depth Technical Guide

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Introduction

Triacontane (n-C30H62) is a long-chain n-alkane that serves as a significant biomarker in petroleum geochemistry.[1][2] Its presence, abundance, and distribution within crude oils and sedimentary rocks provide valuable insights into the origin, thermal maturity, and depositional environment of the source organic matter. This technical guide provides a comprehensive overview of the role of **triacontane** in geochemical analysis, detailing its properties, analytical methodologies, and the interpretation of its distribution in petroleum systems. This document is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum exploration, and drug development who utilize hydrocarbon analysis in their work.

Physicochemical Properties of Triacontane

Triacontane is a white, waxy solid at room temperature.[3] Its fundamental properties are crucial for understanding its behavior during geochemical processes and analytical procedures.



Property	Value	Reference
Molecular Formula	С30Н62	[1]
Molecular Weight	422.81 g/mol	[1]
Melting Point	65.8 °C	[1]
Boiling Point	449.7 °C	[1]
Density	0.81 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents like hexane and benzene.	[1]
CAS Number	638-68-6	[1]

Triacontane as a Biomarker in Petroleum

N-alkanes, including **triacontane**, are major components of the saturate fraction of crude oils. [4][5] Their distribution is indicative of the type of organic matter that sourced the petroleum.

- Source Input: Long-chain n-alkanes, such as **triacontane**, are often associated with terrestrial higher plant waxes.[6] Crude oils with a high abundance of n-alkanes in the C27-C31 range, often with an odd-over-even carbon number predominance, suggest a significant contribution from land plants to the source rock.[6] In contrast, oils derived from marine algae typically show a predominance of shorter-chain n-alkanes (e.g., C15-C19).
- Depositional Environment: The distribution of n-alkanes can also provide clues about the depositional environment. For instance, a high abundance of long-chain n-alkanes can indicate a deltaic or near-shore environment where terrestrial organic matter was deposited.
- Thermal Maturity: With increasing thermal maturity, the initial biological distribution of n-alkanes is altered. The odd-over-even predominance of long-chain n-alkanes decreases, and the Carbon Preference Index (CPI) approaches 1.0.[6] Therefore, the CPI of the C25-C33 range, which includes triacontane, is a commonly used indicator of thermal maturity.

Quantitative Data of n-Alkanes in Crude Oils



The absolute concentration of individual n-alkanes in crude oil can vary significantly depending on the source, maturity, and degree of biodegradation. While a comprehensive database is challenging to compile, the following table provides representative data on the n-alkane distribution in different types of crude oil, with a focus on the relative abundance of **triacontane** (n-C30). The data is synthesized from various geochemical studies and presented as weight percent of the total n-alkane fraction.

Crude Oil Type / Location	API Gravity	n-C30 (% of total n- alkanes)	Predominant n-alkane range	Source Rock Indication
Light Crude (Marine Source)	>31.1°	~1-3%	C15 - C20	Marine Algae
Waxy Crude (Terrestrial Source)	22.3-31.1°	~5-10%	C25 - C33	Higher Plants
Heavy Crude (Biodegraded)	<22.3°	Low to non- detectable	UCM Hump*	Variable (altered)
Shale Oil (Lacustrine)	Variable	~3-6%	Bimodal (e.g., C16-C18 and C25-C29)	Algal and terrigenous input

^{*}Note: UCM (Unresolved Complex Mixture) hump indicates significant biodegradation where nalkanes have been preferentially consumed by microorganisms.

Experimental Protocols

The analysis of **triacontane** in petroleum and geochemical samples primarily involves solvent extraction, fractionation, and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Extraction and Fractionation

Objective: To isolate the saturate hydrocarbon fraction containing **triacontane** from the complex matrix of crude oil or sediment.

Materials:



- · Crude oil or sediment sample
- Dichloromethane (DCM)
- n-Hexane
- Activated silica gel
- Anhydrous sodium sulfate
- Glass column for chromatography
- Rotary evaporator
- Vials for sample collection

Procedure for Crude Oil:

- Asphaltene Precipitation: A known amount of crude oil is dissolved in n-hexane (e.g., 40 mL per 1 g of oil). The solution is stirred and allowed to stand for several hours to precipitate the asphaltenes. The asphaltenes are then separated by filtration.
- Column Chromatography: The deasphaltened oil (maltene fraction) is concentrated using a
 rotary evaporator and then fractionated using column chromatography. A glass column is
 packed with activated silica gel.
- Fractionation: The maltene fraction is loaded onto the column.
 - The saturate fraction (containing n-alkanes) is eluted with n-hexane.
 - The aromatic fraction is subsequently eluted with a mixture of n-hexane and dichloromethane.
 - The polar fraction (resins) is eluted with a more polar solvent mixture, such as dichloromethane and methanol.
- Concentration: The collected saturate fraction is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.



Procedure for Geochemical (Sediment) Samples:

- Drying: The sediment sample is dried (e.g., freeze-dried or air-dried at low temperature) to remove water.
- Soxhlet Extraction: A known amount of the dried and powdered sediment is placed in a Soxhlet extractor. The sample is extracted with a mixture of dichloromethane and methanol (e.g., 9:1 v/v) for 24-48 hours.
- Sulfur Removal: The extract may contain elemental sulfur, which can interfere with GC analysis. Sulfur is removed by adding activated copper filings to the extract and stirring.
- Fractionation: The extract is then fractionated using column chromatography as described for crude oil to isolate the saturate fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify **triacontane** and other n-alkanes in the saturate fraction.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a non-polar stationary phase like 5% phenyl methylpolysiloxane)
- Autosampler

GC-MS Parameters:



Parameter	Setting
Injector Temperature	280 °C
Injection Mode	Splitless (1 μL injection volume)
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 320 °C (hold for 20 min)
Transfer Line Temperature	290 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 50-600
Scan Mode	Full Scan for identification and Selected Ion Monitoring (SIM) for quantification (monitoring characteristic ions like m/z 57, 71, 85 for n- alkanes)

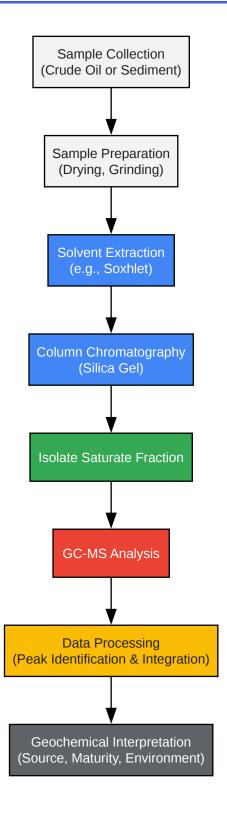
Data Analysis:

- Identification: N-alkanes are identified based on their retention times compared to an external standard mixture of n-alkanes and their characteristic mass spectra.
- Quantification: The concentration of **triacontane** and other n-alkanes is determined by integrating the peak areas in the chromatogram and comparing them to the peak area of an internal standard (e.g., deuterated alkane) added to the sample before analysis.

Visualizations Workflow for Geochemical Analysis of Triacontane

The following diagram illustrates the typical workflow for the analysis of **triacontane** in petroleum or sediment samples.





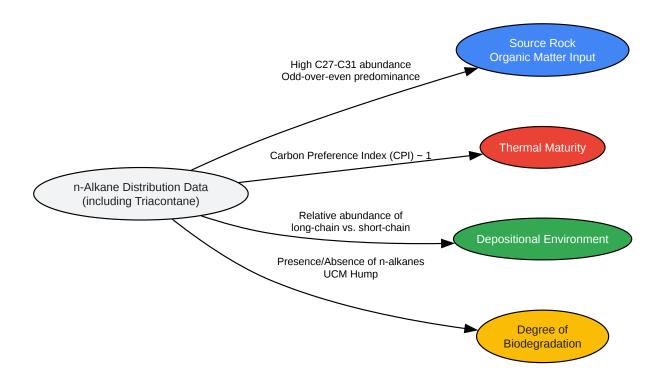
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Geochemical analysis workflow for triacontane.

Logical Relationship in Biomarker Interpretation



This diagram shows the logical connections between the distribution of **triacontane** and other n-alkanes and the geochemical interpretations derived from this data.



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Interpreting geochemical data from n-alkanes.

Conclusion

Triacontane is a valuable biomarker in petroleum geochemistry, providing critical information for the exploration and characterization of hydrocarbon resources. Its analysis, through detailed and robust experimental protocols involving GC-MS, allows for the determination of its concentration and distribution patterns. The interpretation of this data, in conjunction with other geochemical parameters, enables a comprehensive understanding of the petroleum system. This guide serves as a technical resource for professionals requiring a deeper understanding of the application of **triacontane** in geochemical analysis.



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